molecular formula C10H17Cl2N3O B2614735 [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride CAS No. 1211358-60-9

[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride

Cat. No.: B2614735
CAS No.: 1211358-60-9
M. Wt: 266.17
InChI Key: BNXJBZYJBXXJLP-UHFFFAOYSA-N
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Description

[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H15N3O.2ClH. It is a derivative of pyridine and morpholine, featuring a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride typically involves the reaction of 6-chloropyridin-3-ylmethanamine with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions result in the formation of various substituted pyridine or morpholine derivatives.

Scientific Research Applications

[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [6-(Piperidin-4-yl)pyridin-3-yl]methanamine dihydrochloride
  • [6-(Pyrrolidin-4-yl)pyridin-3-yl]methanamine dihydrochloride
  • [6-(Piperazin-4-yl)pyridin-3-yl]methanamine dihydrochloride

Uniqueness

[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(6-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13;;/h1-2,8H,3-7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXJBZYJBXXJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211358-60-9
Record name [6-(morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride
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